phosphane CAS No. 798548-31-9](/img/structure/B15161065.png)
[2-(4-Bromophenoxy)ethyl](diphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenoxy)ethyl: phosphane is a chemical compound with a complex structure that includes a bromophenoxy group, an ethyl chain, and a diphenylphosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)ethylphosphane typically involves the following steps:
Bromination: : The starting material, phenol, is brominated to produce 4-bromophenol.
Alkylation: : The 4-bromophenol is then reacted with ethylene oxide to form 2-(4-bromophenoxy)ethanol.
Phosphination: : The alcohol group in 2-(4-bromophenoxy)ethanol is converted to a phosphine group through a reaction with chlorodiphenylphosphine.
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This includes the use of catalysts, controlled temperatures, and purification techniques to ensure the production of high-purity 2-(4-Bromophenoxy)ethylphosphane .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)ethyl: phosphane can undergo various types of chemical reactions, including:
Oxidation: : The phosphane group can be oxidized to form phosphine oxides.
Reduction: : The compound can be reduced to form phosphine derivatives.
Substitution: : The bromophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Phosphine Oxides: : Formed through oxidation reactions.
Phosphine Derivatives: : Resulting from reduction reactions.
Substituted Derivatives: : Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Bromophenoxy)ethyl: phosphane has several applications in scientific research:
Chemistry: : Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: : Investigated for its potential biological activity, including enzyme inhibition.
Medicine: : Studied for its pharmacological properties and potential therapeutic uses.
Industry: : Employed in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which 2-(4-Bromophenoxy)ethylphosphane exerts its effects involves its interaction with molecular targets and pathways. The phosphane group can bind to metal ions, forming complexes that can catalyze various reactions. The bromophenoxy group can interact with biological targets, potentially leading to biological activity.
Comparison with Similar Compounds
2-(4-Bromophenoxy)ethyl: phosphane is unique due to its specific structural features. Similar compounds include:
Phosphine Oxides: : Similar in the phosphane group but lack the bromophenoxy moiety.
Phosphine Derivatives: : Similar in the phosphane group but differ in the substituents attached to the phosphorus atom.
Bromophenol Derivatives: : Similar in the bromophenoxy group but lack the phosphane moiety.
These compounds differ in their reactivity, applications, and biological activities, highlighting the uniqueness of 2-(4-Bromophenoxy)ethylphosphane .
Properties
CAS No. |
798548-31-9 |
|---|---|
Molecular Formula |
C20H18BrOP |
Molecular Weight |
385.2 g/mol |
IUPAC Name |
2-(4-bromophenoxy)ethyl-diphenylphosphane |
InChI |
InChI=1S/C20H18BrOP/c21-17-11-13-18(14-12-17)22-15-16-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14H,15-16H2 |
InChI Key |
GBFWZVFZTVUYBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCOC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)
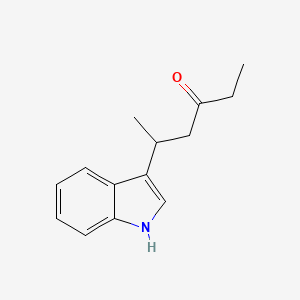
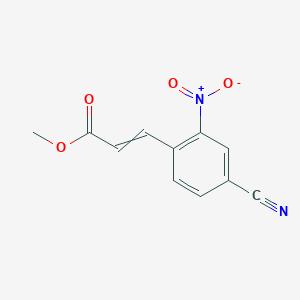

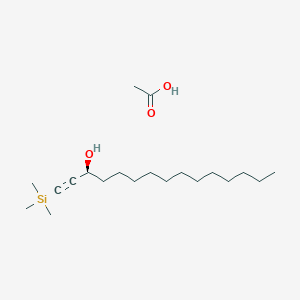
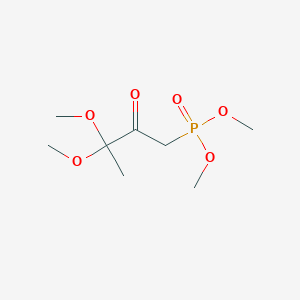
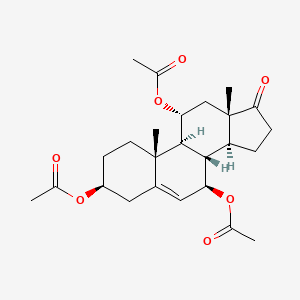
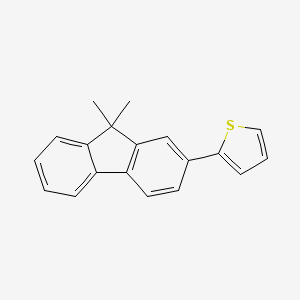

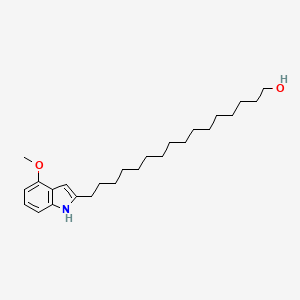
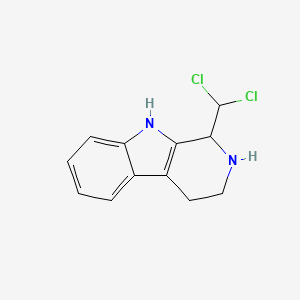
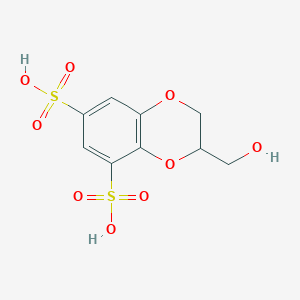
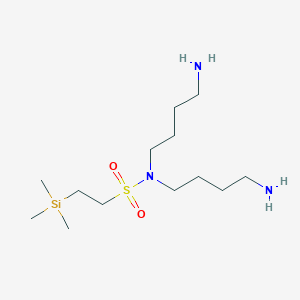
![2-Methyl-4-[(E)-phenyldiazenyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15161059.png)
